5-Bromo-3-hydroxy-2-methylbenzoic acid
Overview
Description
5-Bromo-3-hydroxy-2-methylbenzoic acid is a chemical compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a methylbenzoic acid group . The InChI code for this compound is 1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 383.2±42.0 °C at 760 mmHg, and a flash point of 185.5±27.9 °C . The exact mass of the compound is 229.957855 .Scientific Research Applications
Synthesis and Drug Development
5-Bromo-3-hydroxy-2-methylbenzoic acid derivatives serve as key intermediates in the synthesis of various chemical compounds. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound potentially inhibiting thymidylate synthase, involves the preparation of 2-amino-5-methylbenzoic acid, highlighting the utility of bromo and hydroxy substituted benzoic acid derivatives in developing anti-cancer drugs (Cao Sheng-li, 2004). Similarly, the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic Acid, a precursor to pyrimidine medicaments, underscore the significance of brominated benzoic acids in medicinal chemistry (Xu Dong-fang, 2000).
Molecular Characterization and Material Science
The crystallographic study of benzoic acid derivatives, including compounds similar to this compound, offers insights into their molecular structures and potential applications in material science. For example, the investigation of molecular structures through X-ray powder diffraction and the analysis of electronic structures and molecular electrostatic potential calculations provide foundational knowledge for understanding the properties and applications of these compounds (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).
Biological Activity and Environmental Impact
Research on bromophenol derivatives from marine algae and their antioxidant activities showcases the biological significance of brominated compounds. These studies not only highlight the antioxidant potential of bromophenols but also their relevance in developing natural antioxidant sources for food preservation and pharmaceutical applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2011). Furthermore, the formation and decomposition of polar brominated disinfection byproducts during chlorination processes in water treatment underline the environmental relevance of brominated aromatic compounds, including those structurally related to this compound (Hongyan Zhai, Xiangru Zhang, 2011).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-hydroxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFFQBAZQFKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.